molecular formula C11H11NO3S B13680590 Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate

Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate

Cat. No.: B13680590
M. Wt: 237.28 g/mol
InChI Key: UNWQYPMVNGJDQG-UHFFFAOYSA-N
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Description

Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound features a thienyl group, which is a sulfur-containing aromatic ring, attached to the oxazole ring. The presence of these heteroatoms and aromatic systems makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-thiophenecarboxylic acid with ethyl 2-amino-3-methylbutanoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the thienyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thienyl and oxazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 5-Methyl-2-(2-furyl)oxazole-4-carboxylate: Contains a furan ring instead of a thienyl ring.

    Ethyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate: Features a pyridine ring instead of a thienyl ring.

Uniqueness

This compound is unique due to the presence of both the thienyl and oxazole rings, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

ethyl 5-methyl-2-thiophen-2-yl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C11H11NO3S/c1-3-14-11(13)9-7(2)15-10(12-9)8-5-4-6-16-8/h4-6H,3H2,1-2H3

InChI Key

UNWQYPMVNGJDQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=CS2)C

Origin of Product

United States

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